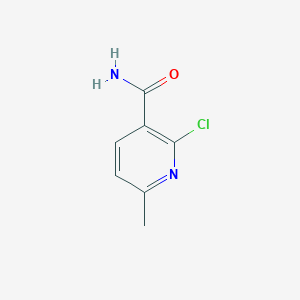

2-Chloro-6-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWKKWOCPTEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384087 | |

| Record name | 2-chloro-6-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54957-84-5 | |

| Record name | 2-chloro-6-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylnicotinamide chemical properties and structure

An In-depth Technical Guide to 2-Chloro-6-methylnicotinamide: Synthesis, Structure, and Applications

Introduction

Substituted nicotinamides are a cornerstone of modern medicinal chemistry, serving as pivotal structural motifs in a wide array of pharmacologically active agents. Their prevalence stems from the nicotinamide (Vitamin B3) core, a fundamental building block in cellular metabolism, particularly in the redox cofactor nicotinamide adenine dinucleotide (NAD+). The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, enabling targeted interactions with various biological macromolecules. Within this important class of compounds, this compound emerges as a particularly valuable intermediate and building block. Its specific substitution pattern—a chloro group at the 2-position, a methyl group at the 6-position, and a carboxamide at the 3-position—offers a unique combination of reactivity and structural features. The chloro group acts as a versatile synthetic handle for nucleophilic substitution reactions, while the methyl and amide groups provide points for modifying steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers and scientists in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a primary amide.

Molecular Structure

The IUPAC name for this compound is 2-chloro-6-methylpyridine-3-carboxamide.[2] The arrangement of substituents on the pyridine ring is critical to its chemical behavior and its utility as a synthetic precursor.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [3] Objective: To synthesize this compound from 2-chloro-6-methylnicotinic acid.

Materials:

-

2-Chloro-6-methylnicotinic acid (1.0 eq)

-

Oxalyl dichloride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium hydroxide solution

Procedure:

-

Acid Chloride Formation: To a stirred solution of 2-chloro-6-methylnicotinic acid (e.g., 5.0 g, 29 mmol) in anhydrous DCM (30 mL), add oxalyl dichloride (3.8 mL, 44 mmol) dropwise at room temperature (20°C). [3] * Causality: Oxalyl dichloride is an excellent activating agent for carboxylic acids. It reacts to form the highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack. The byproducts (CO, CO₂, HCl) are gaseous, which drives the reaction to completion.

-

Reaction Monitoring: Stir the mixture at 20°C for 2 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

-

Solvent Removal: After 2 hours, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl dichloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride as a residue.

-

Amidation: Dissolve the residue in anhydrous THF (30 mL) and cool the solution in an ice bath. Add ammonium hydroxide solution slowly to the stirred mixture.

-

Causality: The ammonia in the ammonium hydroxide solution acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Isolation and Purification: The resulting mixture can be filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude product. [3] * Self-Validation: The purity of the final product should be assessed by melting point determination, which should be sharp and close to the literature value (179 °C), and confirmed by spectroscopic methods as described in the following section. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structural Elucidation and Characterization

While specific, published spectra for this compound are not readily available, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are based on the known spectra of its precursor, 2-chloro-6-methylnicotinic acid, and general principles of spectroscopy. [4]

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | - A singlet around 2.5-2.7 ppm (3H) - Two doublets in the aromatic region (7.5-8.5 ppm, 1H each) - Two broad singlets for the -NH₂ protons (variable shift) | - The singlet corresponds to the methyl (-CH₃) protons. - The two doublets represent the two coupled protons on the pyridine ring. - The amide protons are exchangeable and often appear as broad signals. |

| ¹³C NMR | - A signal around 20-25 ppm (methyl carbon) - Multiple signals in the 120-160 ppm range (pyridine ring carbons) - A signal around 165-170 ppm (amide carbonyl carbon) | - Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are characteristic of the electronic environment of each carbon. |

| FT-IR | - Two sharp peaks around 3100-3400 cm⁻¹ (N-H stretch of primary amide) - A strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch, Amide I band) - A peak around 1600-1620 cm⁻¹ (N-H bend, Amide II band) - Peaks in the 1400-1600 cm⁻¹ range (C=C and C=N stretching of the pyridine ring) | - These absorption bands are highly characteristic of the primary amide and aromatic pyridine functional groups present in the molecule. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 170. - An M+2 peak at m/z 172 with ~1/3 the intensity of the M⁺ peak. | - The molecular weight is 170.6. The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), providing strong evidence for its presence in the molecule. |

Applications in Research and Drug Discovery

This compound is not primarily an end-product therapeutic but rather a high-value chemical intermediate for the synthesis of more complex pharmaceutical agents. Its structure is a key fragment in several classes of enzyme inhibitors.

Precursor for Kinase Inhibitors

The 2-amino-pyridine/pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. This compound is an ideal precursor for creating such structures. The chloro group can be displaced by a primary amine via nucleophilic aromatic substitution (SNAr), a fundamental reaction in medicinal chemistry. This strategy has been used to develop potent inhibitors for enzymes like Src and Abl kinases. [5]

Scaffold for Nicotinamide N-methyltransferase (NNMT) Inhibitors

NNMT is a metabolic enzyme that catalyzes the methylation of nicotinamide. [6]Its overexpression is linked to several diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. [7]Many small molecule NNMT inhibitors are derivatives of nicotinamide. The functional groups on this compound provide the necessary handles to build libraries of compounds for screening against NNMT, exploring how different substituents impact potency and selectivity.

Development of DNA Demethylase Inhibitors

Recent research has identified nicotinamide derivatives as potent and selective inhibitors of DNA demethylases like AlkB homolog 2 (ALKBH2), which is highly expressed in certain cancers. [8]this compound serves as a foundational structure from which such inhibitors can be synthesized, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as irritating to the eyes, respiratory system, and skin. [2]The precursor, 2-chloro-6-methylnicotinic acid, carries similar warnings. [4]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of eye contact, rinse immediately and thoroughly with plenty of water and seek medical advice. [2]For skin contact, wash off with soap and water. If inhaled, move to fresh air.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with significant value for the scientific research community, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of reactive and modifiable functional groups, makes it an indispensable building block for constructing sophisticated molecules targeting critical disease pathways. From kinase inhibitors for oncology to modulators of metabolic enzymes, the derivatives originating from this scaffold are at the forefront of drug discovery. This guide has outlined its core chemical properties, provided a robust and rationalized synthetic protocol, and contextualized its application, offering a solid foundation for its use in advanced research and development projects.

References

-

Chemsigma. This compound [54957-84-5]. [Link]

-

PubChem. 2-Chloro-6-methylnicotinic acid. National Center for Biotechnology Information. [Link]

-

van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. [Link]

-

Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]

-

Wang, C., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2-Chloro-6-methylnicotinic acid, 98+% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. 54957-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid

This guide provides a comprehensive overview of the synthesis of 2-chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into various synthetic strategies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound is a pivotal building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of the chloro, methyl, and amide functional groups offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. A reliable and scalable synthesis of this compound is therefore of considerable interest to the pharmaceutical industry.

Synthetic Strategies: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. The primary challenge lies in the activation of the carboxylic acid, which is generally unreactive towards amines due to an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. This guide will explore three robust methods to achieve this transformation, each with its own set of advantages and considerations.

-

The Oxalyl Chloride Method: A mild and efficient route involving the in-situ formation of an acyl chloride.

-

The Thionyl Chloride Method: A classic and cost-effective approach for generating acyl chlorides.

-

Direct Amidation via Coupling Agents: A modern approach that avoids the isolation of acyl chlorides, using reagents like HATU.

Method 1: The Oxalyl Chloride Approach

This method is often favored in research and fine chemical synthesis due to its mild reaction conditions and the volatile nature of its byproducts, which simplifies purification.[1][2]

Rationale and Mechanistic Insight

Oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate this reaction via the formation of the Vilsmeier reagent, which is the active chlorinating agent. The resulting acyl chloride is then reacted with an amine source, in this case, ammonium hydroxide, to yield the desired amide. The byproducts of the activation step, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous and easily removed.[3]

Visualizing the Workflow: Oxalyl Chloride Method

Caption: Workflow for the synthesis of this compound via the oxalyl chloride method.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic route and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-6-methylnicotinic acid | 171.58 | 5.0 g | 29.1 mmol | 1.0 |

| Oxalyl dichloride | 126.93 | 3.8 mL (5.58 g) | 44.0 mmol | 1.5 |

| Dichloromethane (DCM) | - | 30 mL | - | - |

| Tetrahydrofuran (THF) | - | 30 mL | - | - |

| Ammonium Hydroxide (28-30% soln.) | - | 30 mL | - | - |

Procedure:

-

Acyl Chloride Formation:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylnicotinic acid (5.0 g, 29.1 mmol).

-

Add dichloromethane (30 mL) and stir to suspend the acid.

-

Carefully add oxalyl dichloride (3.8 mL, 44.0 mmol) dropwise at room temperature (20°C). Gas evolution (CO₂, CO, HCl) will be observed.

-

Stir the reaction mixture at 20°C for 2 hours. The reaction can be monitored by TLC or by the cessation of gas evolution.

-

-

Amidation:

-

After 2 hours, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. This will yield the crude 2-chloro-6-methylnicotinoyl chloride as a residue.

-

To the residue, add tetrahydrofuran (30 mL), followed by the careful addition of ammonium hydroxide solution (30 mL) while maintaining the temperature at 20°C (an ice bath may be necessary to control any exotherm).

-

Stir the resulting mixture vigorously at 20°C for 2 hours.

-

-

Work-up and Purification:

-

Upon completion, a precipitate may form. Filter the reaction mixture to collect the solid.

-

Wash the collected solid with a small amount of cold water and then a small amount of cold THF to remove any residual impurities.

-

Concentrate the filtrate under reduced pressure. If more solid precipitates, collect it by filtration and combine it with the first batch.

-

Dry the combined solid product under vacuum to yield this compound.

-

Method 2: The Thionyl Chloride Approach

Thionyl chloride (SOCl₂) is a widely used and economical reagent for the preparation of acyl chlorides.[5] However, it typically requires higher reaction temperatures, and the byproduct, sulfur dioxide (SO₂), is a toxic gas that must be handled with care.[6]

Rationale and Mechanistic Insight

Similar to oxalyl chloride, thionyl chloride converts the carboxylic acid to the corresponding acyl chloride. The reaction proceeds through a chlorosulfite intermediate. The byproducts are sulfur dioxide and hydrogen chloride, both of which are gaseous and can be removed from the reaction mixture.[6] The addition of a catalytic amount of pyridine can accelerate the reaction.[7] The subsequent amidation step is identical to the one described in the oxalyl chloride method.

Visualizing the Mechanism: Thionyl Chloride Activation

Caption: Simplified mechanism of carboxylic acid activation using thionyl chloride.

Detailed Experimental Protocol

This protocol is a general procedure adapted for the specific substrate and must be performed in a well-ventilated fume hood.[5]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-6-methylnicotinic acid | 171.58 | 5.0 g | 29.1 mmol | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 3.2 mL (5.2 g) | 43.7 mmol | 1.5 |

| Toluene | - | 50 mL | - | - |

| Ammonium Hydroxide (28-30% soln.) | - | 30 mL | - | - |

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 2-chloro-6-methylnicotinic acid (5.0 g, 29.1 mmol) in toluene (50 mL).

-

Add thionyl chloride (3.2 mL, 43.7 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

-

Amidation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF (30 mL).

-

Cool the solution in an ice bath and slowly add ammonium hydroxide solution (30 mL).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

The work-up and purification would follow a similar procedure to the oxalyl chloride method, involving filtration of the product, washing, and drying. Recrystallization from a suitable solvent such as an ethanol/water mixture may be necessary to obtain a high-purity product.[8]

-

Method 3: Direct Amidation with HATU Coupling Agent

Modern peptide coupling agents offer a powerful alternative for amide bond formation, proceeding under mild conditions and often with high yields and minimal side reactions.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent.[10]

Rationale and Mechanistic Insight

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The active ester is then susceptible to nucleophilic attack by an amine to form the amide bond. This method avoids the need to form and isolate a harsh acyl chloride intermediate.[5]

Visualizing the Workflow: HATU Coupling

Caption: General workflow for direct amidation using a HATU coupling agent.

Detailed Experimental Protocol

This is a general protocol that can be optimized for the specific substrate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-6-methylnicotinic acid | 171.58 | 1.0 g | 5.83 mmol | 1.0 |

| HATU | 380.23 | 2.43 g | 6.41 mmol | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.03 mL (1.51 g) | 11.66 mmol | 2.0 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.34 g | 6.41 mmol | 1.1 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

Procedure:

-

One-Pot Reaction:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-methylnicotinic acid (1.0 g, 5.83 mmol), HATU (2.43 g, 6.41 mmol), and ammonium chloride (0.34 g, 6.41 mmol).

-

Add anhydrous DMF (20 mL) and stir to dissolve/suspend the reagents.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add DIPEA (2.03 mL, 11.66 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

-

Comparative Analysis of Synthetic Methods

| Feature | Oxalyl Chloride Method | Thionyl Chloride Method | HATU Coupling Method |

| Reaction Conditions | Mild (room temp) | Harsher (reflux) | Mild (0°C to room temp) |

| Byproducts | Gaseous (CO, CO₂, HCl) | Gaseous (SO₂, HCl) | Soluble (Tetramethylurea) |

| Work-up/Purification | Relatively simple | Requires careful removal of excess reagent | Requires extraction and often chromatography |

| Cost | Moderate | Low | High |

| Safety | Toxic, moisture-sensitive | Very toxic, corrosive, moisture-sensitive | Less hazardous reagents |

| Ideal Application | Lab-scale, sensitive substrates | Large-scale, robust substrates | High-value synthesis, peptide-like couplings |

Analytical Characterization of this compound

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amide protons. The expected chemical shifts (in ppm, relative to TMS) would be approximately:

-

Aromatic protons: ~7.5-8.5 ppm (two doublets or a complex multiplet)

-

Amide protons (NH₂): Two broad singlets, typically in the range of 7.0-8.0 ppm, which may exchange with D₂O.

-

Methyl protons (CH₃): A sharp singlet around 2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. Expected chemical shifts (in ppm) are:

-

Carbonyl carbon (C=O): ~165-170 ppm

-

Aromatic carbons: ~120-160 ppm

-

Methyl carbon (CH₃): ~20-25 ppm

-

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Look for characteristic absorption bands (in cm⁻¹):

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₇ClN₂O), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to the calculated exact mass, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[13]

Troubleshooting and Side Reactions

-

Incomplete reaction: If the starting carboxylic acid is still present, ensure all reagents and solvents are anhydrous, as moisture will quench the activating agents. Increasing the reaction time or temperature (for the thionyl chloride method) may also be necessary.

-

Hydrolysis of acyl chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water. A dry reaction setup and anhydrous solvents are critical.

-

Side reactions on the pyridine ring: While generally robust, highly forcing conditions could potentially lead to side reactions. For instance, in some cases, chlorination of the pyridine ring has been observed during reactions with thionyl chloride, though this is less common for nicotinic acids.[14]

-

Purification challenges: If the product is difficult to purify, consider an alternative work-up. For example, an acidic wash (e.g., 1M HCl) can help remove any basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove any unreacted carboxylic acid. If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.

Safety and Handling

-

Oxalyl chloride and Thionyl chloride: Both are highly toxic, corrosive, and react violently with water.[1] They should be handled only in a chemical fume hood by trained personnel wearing appropriate PPE, including gloves, lab coat, and safety goggles/face shield. Have a quenching agent (such as sodium bicarbonate solution) readily available for spills.

-

Solvents: Dichloromethane and toluene are hazardous solvents. Consult their respective Safety Data Sheets (SDS) for proper handling procedures.

-

Bases: Pyridine and DIPEA are corrosive and have strong odors. Handle them in a fume hood.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid can be achieved through several reliable methods. The choice of method will depend on the scale of the synthesis, the sensitivity of other functional groups in more complex substrates, and cost considerations. The oxalyl chloride method offers a good balance of reactivity and mild conditions for lab-scale synthesis. The thionyl chloride method is a cost-effective option for larger-scale production of robust molecules. Direct amidation with coupling agents like HATU provides a modern, efficient, and mild alternative, particularly suited for high-value and complex targets. By understanding the principles behind each method and adhering to careful experimental technique, researchers can confidently and safely synthesize this valuable chemical intermediate.

References

- US Patent 4,447,615A. Process for the purification of nicotinic acid amide I. Google Patents; 1984.

-

Wikipedia. HATU. Available from: [Link]

-

UNAIR Repository. Preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Available from: [Link]

-

ResearchGate. Condition optimization for the amidation reaction a. Available from: [Link]

-

RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

-

ACS Publications. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Available from: [Link]

-

University of Rochester, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023. Available from: [Link]

-

Wiley Online Library. Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Available from: [Link]

-

ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. Available from: [Link]

-

National Center for Biotechnology Information. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Available from: [Link]

-

ResearchGate. Optimization of the reaction conditions for the amidation reaction. [a]. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0136237). Available from: [Link]

-

Reactivity in Chemistry. Figure CX5.1. Possible syntheses of an acid chloride. Available from: [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. 2017. Available from: [Link]

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]

-

SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Available from: [Link]

-

PubMed. Action of thionyl chloride on carboxylic acids in presence of pyridine. Available from: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

Sources

- 1. 2-Chloronicotinamide(10366-35-5) 13C NMR [m.chemicalbook.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Jagiellonian University Repository [ruj.uj.edu.pl]

- 14. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 54957-84-5 physicochemical data

An In-depth Technical Guide to the Physicochemical and Biological Properties of Surinabant (SR147778)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and analytical methodologies for Surinabant (SR147778). It is important to note that the CAS number initially provided, 54957-84-5, does not correspond to Surinabant. The correct CAS Registry Number for Surinabant is 288104-79-0 [1]. This guide will proceed with the data pertaining to Surinabant.

Developed by Sanofi-Aventis, Surinabant is a selective antagonist of the cannabinoid receptor type 1 (CB1)[1]. It has been investigated primarily for its potential in aiding smoking cessation and has also been considered for the treatment of obesity and other addictive disorders such as alcoholism[1][2]. As a diarylpyrazole derivative, its structure and properties have been a subject of interest in medicinal chemistry and pharmacology.

Physicochemical Data of Surinabant

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [1] |

| Synonyms | SR147778, SR-147778 | [3] |

| CAS Number | 288104-79-0 | [1] |

| Molecular Formula | C₂₃H₂₃BrCl₂N₄O | [1] |

| Molecular Weight | 522.27 g/mol | [1] |

| Melting Point | Not available (Experimental) | |

| Boiling Point | Not available (Experimental) | |

| Aqueous Solubility | Very low (qualitative) | [4] |

| pKa | Not available (Experimental) | |

| LogP | Not available (Experimental) |

Biological Activity and Mechanism of Action

Surinabant functions as a potent and selective antagonist of the CB1 receptor.[5] The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. The CB1 receptor is predominantly expressed in the central nervous system.[2]

By blocking the CB1 receptor, Surinabant modulates the signaling pathways associated with this receptor. The antagonism of the CB1 receptor is believed to indirectly inhibit the dopamine-mediated reward system, which is implicated in food, alcohol, and nicotine addiction.[6]

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR). Its activation by endocannabinoids (like anandamide and 2-AG) or exogenous agonists leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This initiates a cascade of downstream signaling events. As an antagonist, Surinabant binds to the CB1 receptor but does not elicit this response; instead, it blocks the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade.

Sources

- 1. Surinabant - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. SID 315661308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-1057, a potent water-soluble cannabinoid receptor agonist with antinociceptive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 2-Chloro-6-methylnicotinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-6-methylnicotinamide, a key intermediate in pharmaceutical synthesis. Due to the scarcity of public domain solubility data for this specific compound, this document emphasizes a predictive approach based on its physicochemical properties, coupled with a robust, field-proven experimental protocol for accurate solubility determination. We will explore the molecular characteristics that govern its solubility, provide predicted solubility in common laboratory solvents, and detail a step-by-step guide to the reliable shake-flask method. This guide is designed to empower researchers to make informed decisions regarding solvent selection, formulation development, and reaction optimization.

Introduction: The Critical Role of Solubility

This compound (CAS: 54957-84-5) is a substituted pyridinecarboxamide derivative.[1][2] Such molecules are of significant interest in medicinal chemistry and drug development, often serving as building blocks for more complex active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction kinetics, purification strategy, and ultimately, its utility in a synthetic workflow. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can impact the overall efficiency and scalability of a process.[3][4][5] This guide provides the foundational knowledge to systematically approach and overcome these potential hurdles.

Physicochemical Profile and Predictive Solubility Analysis

A molecule's solubility is governed by the principle of "like dissolves like." To predict the behavior of this compound, we must first dissect its molecular structure.

Molecular Structure: C₇H₇ClN₂O Molecular Weight: 170.6 g/mol [1]

Key Functional Groups and Their Influence:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Chloro Group (-Cl): An electron-withdrawing and hydrophobic group that decreases polarity and reduces solubility in aqueous or highly polar protic solvents.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the hydrophobic character of the molecule.

-

Amide Group (-CONH₂): A highly polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This group significantly enhances the potential for solubility in polar protic solvents like water, alcohols, and to some extent, in polar aprotic solvents.

Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the polar amide group is counterbalanced by the hydrophobic chlorine and methyl substituents on the pyridine ring. This structural dichotomy suggests that its solubility will be highly dependent on the specific nature of the solvent. While the amide group will drive interaction with polar solvents, the chlorinated pyridine core will favor less polar or aprotic environments.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound based on its structural analysis. These are qualitative predictions intended to guide initial solvent screening. Experimental verification is essential.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic chloro and methyl groups are expected to limit solubility despite the presence of the hydrogen-bonding amide group. |

| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amide. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. The related compound 6-Methylnicotinamide shows high solubility in DMSO.[6] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent solvent for polar molecules containing amide functional groups. | |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. The solubility of the parent compound, nicotinamide, is minimal in pure acetonitrile.[7] | |

| Nonpolar | Hexane, Toluene | Very Low | The overall polarity of this compound is too high for significant interaction with nonpolar aliphatic or aromatic hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can interact with the chloro-substituted pyridine ring and has some capacity to solvate moderately polar compounds. It is used as a solvent in the synthesis of this molecule.[1] |

Systematic Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a reliable experimental method is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[8][9]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Mandatory Precautions for a Self-Validating System: [10]

-

Purity: Both the this compound and the solvents used must be of high purity to avoid erroneous results.

-

Equilibrium Confirmation: Agitation time must be sufficient to ensure equilibrium is reached. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value remains constant.[11]

-

Temperature Control: Solubility is temperature-dependent. All steps must be performed at a constant, controlled temperature (e.g., 25 °C or 37 °C).[9]

-

Solid Phase: Ensure an excess of solid material is present throughout the experiment to maintain saturation.[8]

-

Reliable Analysis: The analytical method used to quantify the dissolved compound (e.g., HPLC-UV, LC-MS) must be validated for accuracy and precision.[11]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol (Shake-Flask Method)

-

Preparation: a. Add an excess amount of solid this compound to a series of glass vials (e.g., add 10 mg to 1 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[8] b. Pipette a precise volume of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

-

Sample Collection and Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved particles. This step is critical for accuracy.[12]

-

Analysis: a. Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. b. Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

-

Calculation: a. Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (M).

Data Interpretation and Application in Drug Development

The experimentally determined solubility data is invaluable for several key applications:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the this compound and other reagents at the desired concentration is fundamental for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in a range of solvents is essential for developing effective crystallization protocols. A good solvent system will have high solubility at an elevated temperature and low solubility at a lower temperature.

-

Preformulation Studies: If this molecule were being considered as a potential API, its aqueous solubility would be a primary determinant of its potential bioavailability.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which guides formulation strategies.[4]

Conclusion

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-chloro-6-methyl-5-nitronicotinamide. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

SciELO. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-chloro-5-methylnicotinamide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylnicotinamide. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 54957-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. 6-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. physchemres.org [physchemres.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of 2-Chloro-6-methylnicotinamide: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-6-methylnicotinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and the interplay of its functional groups. Therefore, a comprehensive understanding of its spectroscopic properties is not merely an academic exercise but a critical component of its development and application.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles, providing not just data, but a deeper understanding of the "why" behind the spectral features. This guide is structured to be a self-validating reference, empowering scientists to confidently apply these techniques in their own research.

Molecular Structure and Key Features

A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., amide N-H). DMSO-d₆ is often preferred for amides as it slows down the N-H exchange, allowing for clearer observation of these signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the expected range of proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is invaluable for connecting different fragments of the molecule.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The predictions are based on the analysis of similar structures, such as 2-chloronicotinamide.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | d | 1H | H-4 | The proton at C4 is expected to be a doublet due to coupling with H-5. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen and the amide group. |

| ~7.4-7.6 | d | 1H | H-5 | The proton at C5 will appear as a doublet due to coupling with H-4. |

| ~7.5-8.0 (broad) | s | 2H | -CONH₂ | The amide protons are expected to be broad singlets and their chemical shift can be highly variable depending on concentration and solvent. |

| ~2.5 | s | 3H | -CH₃ | The methyl protons are expected to be a singlet as there are no adjacent protons to couple with. |

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is detailed below. These predictions are informed by data from 2-chloronicotinamide and general principles of substituent effects on aromatic systems.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-168 | C=O | The carbonyl carbon of the amide is expected in this downfield region. |

| ~158-160 | C-6 | The carbon bearing the methyl group (C6) is expected to be significantly downfield due to its attachment to the electronegative nitrogen. |

| ~150-152 | C-2 | The carbon attached to the chlorine atom (C2) will be deshielded and appear downfield. |

| ~138-140 | C-4 | Aromatic carbon C4. |

| ~128-130 | C-3 | The carbon bearing the amide substituent (C3). |

| ~120-122 | C-5 | Aromatic carbon C5. |

| ~23-25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

NMR-Based Structural Verification Workflow

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3350-3150 | Medium, Broad | N-H stretch | The two bands correspond to the symmetric and asymmetric stretching of the primary amide N-H bonds. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the pyridine ring. |

| 2980-2850 | Weak-Medium | Aliphatic C-H stretch | Stretching vibrations of the methyl group C-H bonds. |

| ~1680 | Strong | C=O stretch (Amide I) | The strong absorption is characteristic of the carbonyl group in an amide. |

| ~1600 | Medium | N-H bend (Amide II) | Bending vibration of the N-H bonds in the amide. |

| 1580-1450 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| 800-700 | Strong | C-Cl stretch | The position of this band can be variable, but it is expected in this region for chloro-pyridines. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and gaining insights into the molecular formula and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

-

Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data

The molecular formula of this compound is C₇H₇ClN₂O. The predicted mass spectral data is as follows:

| m/z | Ion | Rationale |

| 170/172 | [M]⁺˙ | The molecular ion peak in EI-MS. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature for a molecule containing one chlorine atom. |

| 171/173 | [M+H]⁺ | The protonated molecule in ESI-MS. The M+2 peak will also be present. |

| 153 | [M-NH₃]⁺˙ | Loss of ammonia from the amide group. |

| 142/144 | [M-CO]⁺˙ | Loss of a carbonyl group. |

| 126 | [M-CONH₂]⁺˙ | Loss of the entire carboxamide group. |

| 111 | [M-Cl-HCN]⁺˙ | Loss of chlorine followed by hydrogen cyanide from the pyridine ring. |

Predicted Fragmentation Pathway

Figure 3: Predicted EI Mass Spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its structural confirmation and characterization. While experimental data is ideal, the predictive approach based on sound spectroscopic principles and data from close structural analogs offers a high degree of confidence in the assigned spectral features. The combination of NMR, IR, and MS provides complementary information that, when integrated, leaves little ambiguity in the structural assignment. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling them to confidently identify and characterize this and other related novel compounds.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

The Strategic Utility of 2-Chloro-6-methylnicotinamide as a Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with enhanced biological activity and optimized physicochemical properties is relentless. Central to this endeavor is the strategic use of versatile chemical building blocks that serve as foundational scaffolds for the construction of complex target molecules. 2-Chloro-6-methylnicotinamide, a halogenated pyridine derivative, has emerged as a particularly valuable synthon, offering a unique combination of reactive handles that enable diverse and predictable functionalization.

This technical guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of the role of this compound in organic synthesis. We will delve into its fundamental properties, explore its reactivity in key cross-coupling reactions, and present detailed, field-proven protocols for its application. Furthermore, we will highlight its significance in the synthesis of biologically active compounds, underscoring its importance as a key intermediate in the pharmaceutical industry.

Core Properties and Synthesis of this compound

This compound (CAS No: 54957-84-5) is a crystalline solid with a molecular weight of 170.6 g/mol and the molecular formula C₇H₇ClN₂O. Its structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a carboxamide group at the 3-position. This arrangement of functional groups provides a rich platform for synthetic elaboration. The chlorine atom at the 2-position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, while the amide and methyl groups can be further modified or can influence the reactivity of the pyridine core.

A common synthetic route to this compound involves a two-step process starting from 2-chloro-6-methylnicotinic acid. The first step is the activation of the carboxylic acid, typically by conversion to the corresponding acid chloride using a chlorinating agent such as oxalyl chloride. The resulting acyl chloride is then reacted with ammonium hydroxide to afford the desired nicotinamide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54957-84-5 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.6 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 179 °C |

The Power of Palladium: Functionalizing the Pyridine Core

The synthetic utility of this compound is most prominently demonstrated in its application as a substrate for palladium-catalyzed cross-coupling reactions. These transformations allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring, providing access to a vast array of substituted nicotinamide derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[2] In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This general protocol is based on established methods for the Buchwald-Hartwig amination of aryl chlorides and can be optimized for this compound.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 1.5-2 times the palladium loading), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.5-2.0 equiv.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

-

Reaction: Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by LC-MS.

-

Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 2-substituted-6-methylnicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of these important molecules.

A prominent example highlighting the importance of the related 2-chloro-6-methylphenyl moiety is in the development of the kinase inhibitor Dasatinib (BMS-354825). Dasatinib is a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). While not directly synthesized from this compound, the N-(2-chloro-6-methylphenyl) group in Dasatinib is a key pharmacophore, and its synthesis originates from 2-chloro-6-methylaniline. [4]This underscores the value of the 2-chloro-6-methyl substitution pattern on an aromatic ring for achieving potent biological activity. The synthetic methodologies described in this guide for the functionalization of this compound can be applied to generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases and other enzymes.

Conclusion and Future Outlook

This compound has proven to be a highly versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a reliable and efficient platform for the construction of a diverse range of substituted nicotinamide derivatives. The importance of the resulting scaffolds in medicinal chemistry, as exemplified by the structural motifs found in potent kinase inhibitors, ensures that this compound will continue to be a synthon of significant interest for researchers in both academic and industrial settings. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this important building block, paving the way for the discovery of new and improved therapeutic agents.

References

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

The Evolving Landscape of Substituted Nicotinamides: From Core Metabolism to Targeted Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nicotinamide (NAM), the amide of vitamin B3, is a fundamental precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While its role in cellular metabolism is well-established, the therapeutic potential of chemically modified nicotinamide derivatives is a rapidly expanding frontier in drug discovery. These substituted nicotinamides exhibit a remarkable diversity of biological activities, positioning them as promising candidates for treating a spectrum of human diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. This guide provides a technical overview of the core mechanisms, key molecular targets, and validated experimental methodologies for investigating and harnessing the therapeutic potential of this versatile chemical scaffold. We will explore the causality behind experimental design, from target selection to in vivo validation, offering field-proven insights for researchers navigating this dynamic area.

The Central Role of NAD+ and its Modulation by Nicotinamide Derivatives

At the heart of nicotinamide's biological significance is its role as a primary building block for NAD+. NAD+ is more than a simple cofactor for redox reactions; it is a critical substrate for a class of enzymes that regulate fundamental cellular processes, including DNA repair, gene expression, and stress resistance. The activity of these enzymes is directly linked to NAD+ availability, making the modulation of NAD+ levels a compelling therapeutic strategy.

Substituted nicotinamides exert their effects through several primary mechanisms:

-

Direct Enzyme Inhibition/Activation: Specific modifications to the nicotinamide scaffold can create potent and selective inhibitors or activators of NAD+-consuming enzymes.

-

Altering NAD+ Bioavailability: Some derivatives act as superior precursors, boosting intracellular NAD+ pools more efficiently than nicotinamide itself. This, in turn, enhances the activity of NAD+-dependent enzymes like sirtuins.

-

Novel Target Engagement: Chemical substitutions can enable derivatives to interact with targets outside of canonical NAD+ biology, such as receptor tyrosine kinases.

The primary families of NAD+-dependent enzymes targeted by these derivatives include Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), and CD38/CD157 glycohydrolases.

Key Molecular Targets

-

Sirtuins (SIRTs): This family of seven (SIRT1-7) NAD+-dependent deacetylases acts as metabolic sensors.[1] They regulate transcription, metabolism, and longevity. While nicotinamide itself is a pan-sirtuin inhibitor, the relationship is complex.[2] In cellular contexts, providing NAM derivatives can increase the overall NAD+ pool, leading to a net activation of sirtuin activity.[3] Conversely, specific derivatives can be designed as potent activators or inhibitors for specific sirtuin isoforms. For example, nicotinamide riboside (NR) has been shown to selectively activate SIRT5.[4]

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair. Upon detecting DNA damage, PARP enzymes consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains, signaling for repair. Nicotinamide is a known PARP inhibitor, and this inhibition is a key mechanism behind its anti-inflammatory and neuroprotective effects.[5][6]

-

CD38: This transmembrane glycohydrolase is a major consumer of NAD+ in mammalian cells.[7][8] Its inhibition is a key strategy for elevating NAD+ levels to counter age-related metabolic decline and neuroinflammation.[7][9] Nicotinamide riboside (NR) has been identified as a potent inhibitor of CD38, acting through the formation of a covalent bond with the enzyme's active site.[7][10]

Below is a diagram illustrating the interplay between these key molecular targets and the central role of the NAD+ pool, which can be modulated by substituted nicotinamides.

Caption: Modulation of NAD+ metabolism and key enzyme activity by nicotinamide derivatives.

Therapeutic Applications and Mechanistic Insights

Anticancer Activities

Substituted nicotinamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through diverse mechanisms.[11]

-

Inhibition of Angiogenesis: A critical strategy in cancer therapy is to cut off a tumor's blood supply. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. Several novel nicotinic acid and nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.[11][12] For example, compound 10 in a recent study showed potent anti-proliferative activity against HCT-116 (colon) and HepG2 (liver) cancer cells with IC₅₀ values of 15.4 µM and 9.8 µM, respectively, comparable to the multi-kinase inhibitor sorafenib.[11]

-

Induction of Apoptosis: Beyond inhibiting growth signals, effective cancer drugs must induce programmed cell death (apoptosis). Certain nicotinamide derivatives have been shown to trigger apoptosis, as evidenced by a significant rise in caspase-3 levels.[12]

-

Targeting Tumor Metabolism: The altered metabolism of cancer cells presents unique vulnerabilities. Dual-inhibition strategies, targeting both nicotinamide phosphoribosyltransferase (NAMPT) in the NAD+ salvage pathway and pH-regulating carbonic anhydrases, are being explored with hybrid nicotinamide derivatives.[13]

Data Presentation: In Vitro Anticancer Efficacy

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected nicotinamide derivatives against various human cancer cell lines, demonstrating the therapeutic potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 10 | HCT-116 (Colon) | VEGFR-2 Inhibition | 15.4 | [11] |

| Compound 10 | HepG2 (Liver) | VEGFR-2 Inhibition | 9.8 | [11] |

| Trifluoromethyl Pyridine | MCF-7 (Breast) | Estrogen Receptor? | 8.70 | [14] |

| Trifluoromethyl Pyridine | HeLa (Cervical) | Estrogen Receptor? | 8.97 | [14] |

| Compound N4 | MCF-7 (Breast) | Cytotoxic | 12.1 | |

| Compound 5c | HCT-15 (Colon) | VEGFR-2 Inhibition | 0.068 | [12] |

Neuroprotective Effects

The high energy demand of the central nervous system makes it particularly vulnerable to metabolic decline and oxidative stress, hallmarks of neurodegenerative diseases. Nicotinamide and its derivatives offer neuroprotection through multiple avenues.[6]

-

Combating Oxidative Stress: Oxidative stress is a key pathological feature in many neurodegenerative conditions. Nicotinamide derivatives have been shown to protect the blood-brain barrier (BBB) from oxidative damage by reducing reactive oxygen species (ROS) and restoring mitochondrial membrane potential.[15] One methoxy-containing derivative, NA-4OCH₃, was particularly effective at protecting brain endothelial cells from tBHP-induced oxidative stress.[15]

-

Restoring Energy Homeostasis: By boosting NAD+ levels, nicotinamide can help restore ATP levels in neurons under stress, preventing cellular injury and apoptosis.[6]

-

Modulating Neuroinflammation: Neuroinflammation is a critical component of diseases like Parkinson's and Alzheimer's. Nicotinamide treatment in a mouse model of Parkinson's disease reduced neuroinflammation by downregulating the Toll-like receptor 4 (TLR4) signaling pathway.[16] Similarly, inhibiting CD38 with derivatives like nicotinamide riboside (NR) can suppress microglial and astrocytic activation.[9]

Anti-inflammatory Properties

Chronic inflammation underlies a vast number of diseases. Nicotinamides have demonstrated potent immunomodulatory effects.[5][11]

-

Inhibition of Pro-inflammatory Cytokines: Nicotinamide dose-dependently inhibits the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in response to inflammatory stimuli like lipopolysaccharide (LPS).[17][18] In human whole blood, a 40 mmol/l concentration of nicotinamide reduced TNF-α, IL-1β, and IL-6 by over 95%.[5][18]

-

Modulation of Transcription Factors: The anti-inflammatory effects of nicotinamides are linked to their ability to regulate key transcription factors. They have been shown to inhibit the activity of NF-κB, a central regulator of the inflammatory response.[17] Additionally, the antioxidant and anti-inflammatory actions in some contexts are mediated through the activation of the FoxO3 transcription factor.[19]

Experimental Protocols and Methodologies

A robust investigation of novel nicotinamide derivatives requires a tiered approach, moving from initial screening to complex biological systems. The causality for selecting a given method is paramount; the assay must be fit-for-purpose to answer the specific biological question.

In Vitro Efficacy and Mechanistic Assays